molecular formula C15H16N6O2S B2671545 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034416-60-7

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2671545
CAS No.: 2034416-60-7
M. Wt: 344.39
InChI Key: KHERIPAXNBJKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzotriazinone core linked via an ethyl group to a 1,2,3-thiadiazole-5-carboxamide moiety with a propyl substituent at the 4-position. The benzotriazinone scaffold is associated with diverse biological activities, including enzyme inhibition , while the 1,2,3-thiadiazole ring is known for its role in agrochemical and pharmaceutical applications due to its stability and bioactivity . The propyl group at the 4-position of the thiadiazole may enhance lipophilicity and influence target binding compared to shorter alkyl chains or aromatic substituents.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-2-5-12-13(24-20-18-12)14(22)16-8-9-21-15(23)10-6-3-4-7-11(10)17-19-21/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHERIPAXNBJKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" typically involves multiple steps, starting from readily available starting materials. Key steps might include the formation of the triazine and thiadiazole rings, followed by their strategic coupling. The choice of solvents, catalysts, and reaction temperatures are crucial to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up these laboratory procedures. Optimizing reaction conditions for large-scale synthesis would be necessary, including considerations of cost, safety, and environmental impact. Continuous flow reactors and other modern chemical engineering techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

  • Oxidation and reduction reactions

  • Nucleophilic and electrophilic substitutions

  • Ring-opening and ring-closing reactions

Common Reagents and Conditions

The specific reagents and conditions will depend on the desired transformation. Common reagents might include strong oxidizers like potassium permanganate for oxidation or reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions will vary, potentially leading to derivatives with modified functional groups, or structural rearrangements depending on the reaction pathway chosen.

Scientific Research Applications

"N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" finds utility in a plethora of scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: May be used in the development of new materials or as a component in advanced manufacturing processes.

Mechanism of Action

The compound's effects are largely dictated by its ability to interact with specific molecular targets. It might bind to proteins, alter enzyme activity, or disrupt cellular processes. Detailed studies would be necessary to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

N-Alkyl/Aryl 4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides

Compounds such as N-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide derivatives (e.g., 5c) demonstrated potent α-glucosidase inhibition (IC50 = 29.75 ± 0.14 µM), outperforming acarbose (IC50 = 840 µM) . In contrast, the target compound lacks a sulfonamide group but retains the benzotriazinone core.

(S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(Trifluoromethoxy)phenyl)ethyl)acetamide

This analogue, synthesized via coupling of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid with amines, was investigated for CNS disorders but discontinued due to inefficacy in clinical trials . The acetamide linker in this compound contrasts with the ethyl-carboxamide bridge in the target molecule, which may alter pharmacokinetic properties such as metabolic stability.

1,2,3-Thiadiazole Derivatives

N-((E)-3,7-Dimethyl-2,6-octadien-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamides

These derivatives, inspired by the aphid alarm pheromone (E)-β-farnesene, exhibited insecticidal activity against Myzus persicae. For example, 8m (4-methyl-thiadiazole with a 5-methyl-pyridine substituent) showed an LC50 of 12.8 µg/mL, surpassing EBF but underperforming compared to pymetrozine (LC50 = 7.1 µg/mL) . The target compound’s 4-propyl-thiadiazole substituent may enhance hydrophobic interactions with insecticidal targets, though direct comparative data are lacking.

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide

This compound (CAS 763099-55-4) replaces benzotriazinone with a phthalazine ring but retains the thiadiazole-carboxamide motif. With a molecular weight of 313.34 g/mol and moderate lipophilicity (XLogP3 = 1.3), it highlights the versatility of thiadiazole-carboxamides in drug design . The target compound’s benzotriazinone core may confer distinct electronic properties affecting binding affinity.

Structural and Functional Analysis

Key Structural Differences and Implications

Compound Core Structure Substituents Biological Activity Reference
Target Compound Benzotriazinone + thiadiazole 4-propyl-thiadiazole Not reported in evidence
5c (Sulfonamide derivative) Benzotriazinone N-linked benzenesulfonamide α-Glucosidase inhibition (IC50 = 29.75 µM)
8m (EBF analogue) Thiadiazole 4-methyl-thiadiazole + pyridine Insecticidal (LC50 = 12.8 µg/mL)
Phthalazine-thiadiazole (763099-55-4) Phthalazine + thiadiazole 5-cyclopropyl-thiadiazole Not reported
  • Linker Flexibility : The ethyl-carboxamide linker may offer greater conformational flexibility than rigid acetamide or sulfonamide linkers, influencing target engagement .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a triazinone moiety, which are known for their diverse biological activities. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

PropertyValue
Molecular Weight302.39 g/mol
IUPAC NameThis compound
Lipinski's Rule of FiveSatisfied

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that compounds containing triazine or thiadiazole structures exhibit a range of activities such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole and triazine exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Effects

Compounds similar to this compound have been evaluated for their anticancer potential. A study indicated that triazinone derivatives could induce cell cycle arrest and apoptosis in human cancer cell lines.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various thiadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A separate investigation into the anticancer effects revealed that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways and increased levels of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : Multi-step organic synthesis is required, typically involving:

  • Step 1 : Formation of the benzo[d][1,2,3]triazinone core via cyclization of isatoic anhydride derivatives under acidic conditions (e.g., nitrous acid) .
  • Step 2 : Coupling the triazinone moiety with a thiadiazole-carboxamide group through nucleophilic substitution or amidation reactions. Reaction conditions (temperature: 60–80°C, solvent: DMF or dichloromethane, pH 7–9) must be tightly controlled to avoid side products .
  • Step 3 : Purification via column chromatography or recrystallization (methanol/water mixtures) to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to verify substituent positions and integration ratios. For example, the thiadiazole proton typically resonates at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against targets like α-glucosidase (IC₅₀ determination via spectrophotometry at 405 nm), given structural similarity to benzotriazinone inhibitors .
  • Antimicrobial Testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of saturated solutions (e.g., ethanol/acetone) under controlled humidity .
  • Data Collection : Use a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector. SHELX programs (SHELXD for solution, SHELXL for refinement) are employed for structure determination .
  • Analysis : Hydrogen bonding (e.g., between triazinone carbonyl and amide NH) and π-π stacking (benzotriazinone-thiadiazole) are mapped using Mercury software .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., α-glucosidase active site). The thiadiazole group often shows strong hydrogen bonding with catalytic residues .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and electron-withdrawing effects of the triazinone ring .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. How can contradictory data in biological activity or synthetic yields be systematically addressed?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive controls (e.g., acarbose for α-glucosidase) .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical factors affecting yield/purity .
  • Metabolite Profiling : LC-MS/MS detects degradation products or metabolites that may interfere with bioactivity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.